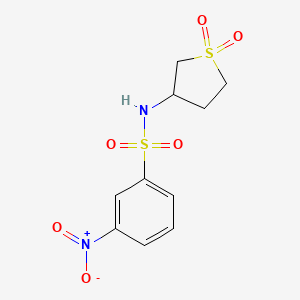

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S2/c13-12(14)9-2-1-3-10(6-9)20(17,18)11-8-4-5-19(15,16)7-8/h1-3,6,8,11H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPCAMQVNDDCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitrobenzenesulfonyl Chloride

3-Nitrobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of nitrobenzene. The process involves:

- Sulfonation : Nitrobenzene reacts with chlorosulfonic acid (ClSO₃H) at 120–140°C to form 3-nitrobenzenesulfonic acid.

- Chlorination : Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

This intermediate is prepared through a two-step process:

- Oxidation of Tetrahydrothiophene : Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (H₂O₂) or oxone (2KHSO₅·KHSO₄·K₂SO₄) in acetic acid at 50–60°C.

- Amination : The sulfone derivative undergoes nucleophilic substitution with ammonia or a protected amine. For example, treatment with sodium azide (NaN₃) followed by Staudinger reduction yields the primary amine.

Optimization Notes :

- Oxidation Efficiency : Oxone provides higher yields (90–95%) compared to H₂O₂ (75–80%) due to milder conditions.

- Amination Selectivity : Using Boc-protected intermediates minimizes side reactions.

Sulfonamide Coupling: Core Reaction Pathways

The final step involves reacting 3-nitrobenzenesulfonyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine under basic conditions. Two primary methodologies are employed:

Classical Schotten-Baumann Reaction

Procedure :

- Dissolve the amine in aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

- Add 3-nitrobenzenesulfonyl chloride dissolved in dichloromethane or tetrahydrofuran (THF).

- Stir at 0–5°C for 2–4 hours to prevent hydrolysis of the sulfonyl chloride.

Conditions :

Phase-Transfer Catalysis (PTC)

Procedure :

- Combine the amine, sulfonyl chloride, and tetrabutylammonium hydrogensulfate (TBAHS) in ethyl acetate.

- Stir vigorously at room temperature for 6–8 hours.

Advantages :

- Solubility Enhancement : TBAHS facilitates reactant interaction in organic phases.

- Yield Improvement : 80–85% with reduced side products.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Schotten-Baumann | 0–5°C, biphasic | 65–75% | 90–95% | Simplicity, no catalyst required |

| Phase-Transfer Catalysis | RT, ethyl acetate/TBAHS | 80–85% | 95–98% | Higher yield, faster reaction |

| Microwave-Assisted | 100°C, DMF, 30 min | 70–75% | 85–90% | Rapid synthesis, scalable |

Microwave-Assisted Synthesis : Emerging protocols use dimethylformamide (DMF) as a solvent under microwave irradiation (100°C, 30 min), though purity remains suboptimal compared to classical methods.

Purification and Characterization

Purification Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH), 8.40–8.20 (m, 3H, aromatic), 4.10–3.90 (m, 1H, CH), 3.20–2.80 (m, 4H, SO₂CH₂).

- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).

Challenges and Mitigation Strategies

- Hydrolysis of Sulfonyl Chloride :

- Solution : Use anhydrous solvents and low temperatures during coupling.

- Oxidation Side Products :

- Amine Protection :

- Solution : Boc-protected amines prevent unwanted nucleophilic reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The sulfonamide group can be reduced to a sulfonic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Conversion to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-aminobenzenesulfonamide.

Reduction: Formation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-sulfonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution. The compound's sulfone and nitro groups enhance its reactivity, making it suitable for constructing diverse chemical entities.

Biology

Research indicates that this compound has potential as an enzyme inhibitor or activator. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activity. Studies have shown its application in investigating biological pathways related to disease mechanisms.

Medicine

The compound is explored for its therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts. Recent studies have highlighted its anticancer potential:

- In Vitro Cytotoxic Activity : A study revealed that derivatives of sulfonamides exhibit significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 4.62 to 12.74 µM . This suggests that compounds similar to this compound may also possess similar properties.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its ability to undergo various transformations makes it valuable in synthesizing novel compounds for material science.

Anticancer Research

A significant study focused on the anticancer potential of sulfonamide derivatives demonstrated that certain compounds exhibited promising cytotoxic activity comparable to established chemotherapeutics like cisplatin and doxorubicin. The study employed molecular docking techniques to elucidate the binding interactions between these derivatives and target proteins involved in cancer progression .

Enzyme Inhibition Studies

Another research effort investigated the inhibitory effects of sulfonamide compounds on monoamine oxidases (MAOs), which are implicated in neurodegenerative disorders. The study utilized computational methods to predict binding affinities and elucidate the mechanisms by which these compounds exert their effects .

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions, altering the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-nitrobenzenesulfonamide scaffold is a common pharmacophore in medicinal and materials chemistry. Below, we compare N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide with structurally related compounds, focusing on substituent effects, synthetic yields, and inferred physicochemical properties.

Key Observations :

Substituent Effects on Reactivity: The tert-butyl-substituted derivatives (e.g., compounds 33 and 34) exhibit high synthetic yields (94% and 80%, respectively), suggesting that steric protection of the sulfonamide nitrogen enhances reaction efficiency .

Physicochemical Properties :

- Lipophilicity : Bulky substituents (e.g., adamantyl in 34 , isobutyl in the N-isobutyl analog) increase molecular weight and logP, favoring membrane permeability. The tetrahydrothiophene derivative, with its polar sulfone group, likely has higher aqueous solubility than adamantyl or thiazole analogs .

- Conformational Flexibility : The tetrahydrothiophene ring provides moderate flexibility compared to the rigid adamantyl group or planar thiazole heterocycle. This flexibility may influence binding to dynamic enzyme active sites .

Biological Relevance :

- Thiazole-containing derivatives (e.g., 16d ) are often explored as kinase inhibitors due to their aromatic π-system, which facilitates target engagement. The tetrahydrothiophene analog, with its sulfolane-like structure, may instead target sulfatases or proteases .

- The chloro-substituted derivative (N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide) could exhibit enhanced electrophilicity, enabling covalent binding to cysteine residues in enzymes .

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, while also presenting relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described structurally as containing a tetrahydrothiophene ring with a nitrobenzene sulfonamide moiety. Its unique structure contributes to its biological efficacy. The presence of the nitro group is particularly significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro-containing compounds are recognized for their ability to combat infections caused by various microorganisms. Research indicates that these compounds can undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cell death and inhibition of microbial growth .

Case Study: Efficacy Against Bacterial Strains

A study evaluated the antimicrobial efficacy of several nitro compounds, including this compound, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound demonstrated significant activity with an MIC of 8 μg/mL against E. coli, comparable to standard antibiotics .

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. Nitro compounds are known to influence inflammatory pathways through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.

The compound has been shown to inhibit iNOS activity, leading to reduced production of nitric oxide, a key mediator in inflammation. Additionally, it affects the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This multi-target action suggests that this compound could be a valuable therapeutic agent for inflammatory diseases.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Nitrobenzene derivatives have been linked to antitumor activity due to their ability to induce apoptosis in cancer cells.

Research Findings

A recent study investigated the effects of this compound on various human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 μM and 20 μM, respectively . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Summary Table of Biological Activities

| Activity | Cell Line/Organism | MIC/IC50 | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 8 μg/mL | DNA binding via reactive intermediates |

| Anti-inflammatory | Human cells | Not specified | Inhibition of iNOS and modulation of cytokines |

| Anticancer | MCF-7 | 15 μM | Induction of apoptosis via ROS generation |

| A549 | 20 μM | Induction of apoptosis via ROS generation |

Q & A

Q. How to validate target engagement in vivo using isotopic labeling?

- Methodology : Synthesize a ¹⁴C-labeled analog via incorporation of [¹⁴C]-3-nitrobenzenesulfonyl chloride. Track biodistribution in rodent models using autoradiography and PET imaging. Compare with unlabeled compound to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.